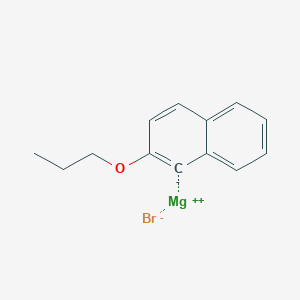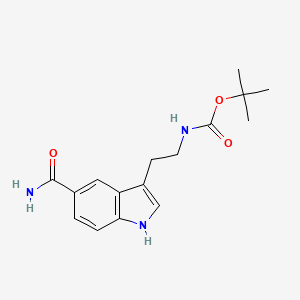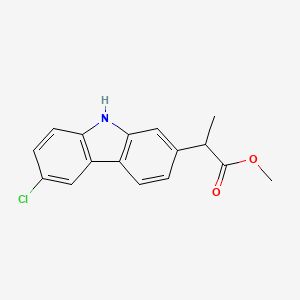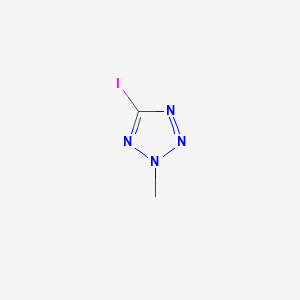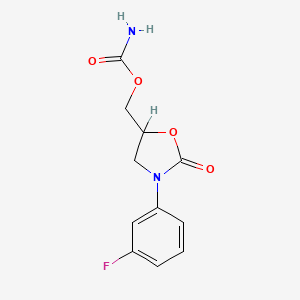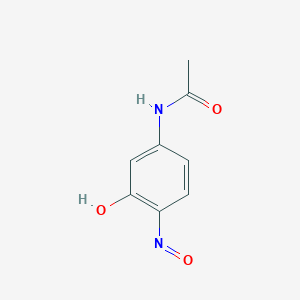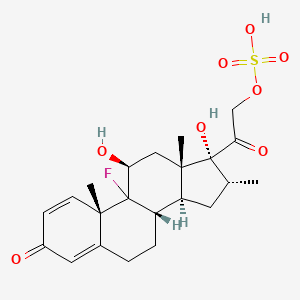
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is a derivative of prednisolone, modified to enhance its pharmacological activity and reduce side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) involves multiple steps, starting from the basic steroid structure. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9-alpha position.
Hydroxylation: Addition of hydroxyl groups at the 11-beta, 17, and 21 positions.
Methylation: Introduction of a methyl group at the 16-alpha position.
Sulfation: Addition of the mono(hydrogen sulfate) group at the 21 position.
These reactions typically require specific catalysts, reagents, and controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.
Purification: Use of chromatography and crystallization techniques to isolate the desired product.
Quality Control: Rigorous testing to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield secondary alcohols.
Applications De Recherche Scientifique
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes, including inflammation and immune response.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Used in the formulation of pharmaceutical products and as a precursor in the synthesis of other corticosteroids.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammation and immune response. The molecular targets include:
NF-kB Pathway: Inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, reducing the production of pro-inflammatory cytokines.
AP-1 Pathway: Suppression of the activator protein 1 (AP-1) pathway, leading to decreased expression of inflammatory genes.
Glucocorticoid Response Elements (GREs): Activation of GREs, resulting in the upregulation of anti-inflammatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but lower potency.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Betamethasone: An isomer of dexamethasone with similar pharmacological effects.
Uniqueness
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) is unique due to its specific modifications, including the fluorine atom at the 9-alpha position and the mono(hydrogen sulfate) group at the 21 position. These modifications enhance its anti-inflammatory activity and reduce its side effects compared to other corticosteroids.
Propriétés
Numéro CAS |
36493-04-6 |
|---|---|
Formule moléculaire |
C22H29FO8S |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C22H29FO8S/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H,28,29,30)/t12-,15+,16+,17+,19+,20+,21?,22+/m1/s1 |
Clé InChI |
URGVZGFGWFYRGP-ZCWWIVCJSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)O)O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)O)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


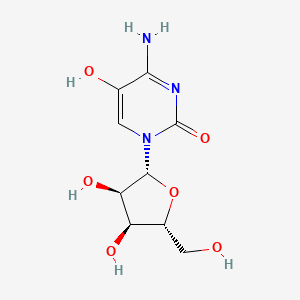

![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
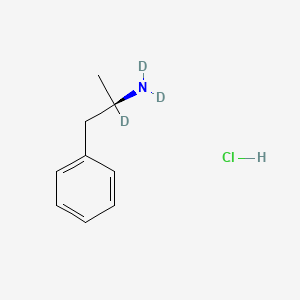
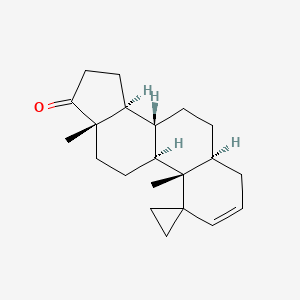
![methyl 2-[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B13420134.png)
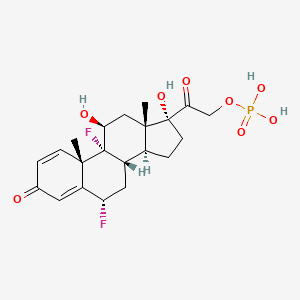
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)
